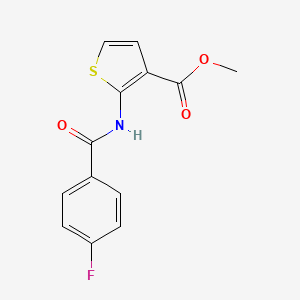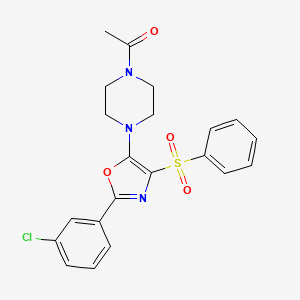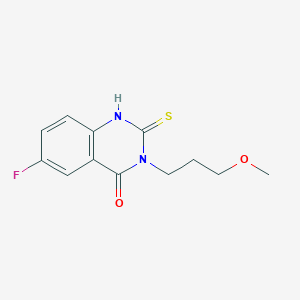
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- Synthesis and Hypotensive Activity : The synthesis of novel 1,3-disubstituted ureas, including a compound structurally related to 1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, has been explored. A specific compound in this category exhibited strong hypotensive action, indicating potential applications in cardiovascular research (Chalina, Chakarova, & Staneva, 1998).
Medical Applications
Antiarrhythmic and Hypotensive Effects : Certain 1,3-disubstituted ureas have demonstrated significant antiarrhythmic activity, comparable to the reference drug Propranolol. This suggests their potential use in treating arrhythmias and hypertension (Chalina, Chakarova, & Staneva, 1998).
Free Radical Scavenging in Cardiac Applications : Investigations into the effects of related urea derivatives on hydroxyl radical generation and myocardial infarct size have been conducted. This research highlights the potential therapeutic applications of these compounds in cardiac diseases (Hashimoto et al., 2001).
Role in Myocardial Infarction : Studies on this compound derivatives have shown their effectiveness in reducing myocardial infarct size in animal models, indicating their potential in the treatment of heart attacks (Yamashita et al., 2000).
Chemical and Physical Studies
- Infrared Spectroscopy and Conformation Analysis : The conformation of 1-aryl-3-(n-butyl)ureas, related to this compound, has been studied using infrared spectroscopy. This research aids in understanding the structural properties of such compounds (Galabov, Kalcheva, & Hadjieva, 1987).
Applications in Organic Synthesis
- Use in Organic Letters and Synthesis : The compound has been utilized in the synthesis of complex organic molecules, demonstrating its versatility in organic chemistry and synthesis (Snider & Duvall, 2005).
NMR Spectroscopy Studies
- NMR Studies of Hydrophobic Hydration : Research involving tert-butyl alcohol and urea solutions, closely related to this compound, has contributed to the understanding of hydrophobic hydration, a key concept in molecular biology and chemistry (Yoshida, Ibuki, & Ueno, 1998).
Metabolism and Disposition in Biological Systems
- Metabolism and Antineoplastic Properties : Studies have been conducted on the disposition and metabolism of related urea compounds, providing insights into their potential as antineoplastic agents (Maurizis et al., 1998).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)12-8(13)11-6-10(14)4-5-15-7-10/h14H,4-7H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVAZXONZNVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647078.png)

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)
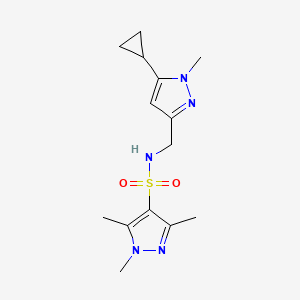
![2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2647084.png)


![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)
![ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2647092.png)
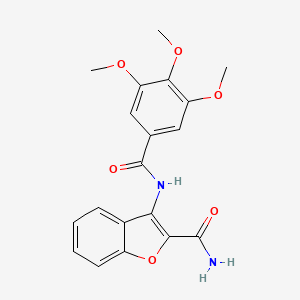
![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)
